molecular formula C9H8ClN3O2 B1299832 3-Chloro-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 304687-27-2

3-Chloro-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B1299832
CAS No.: 304687-27-2
M. Wt: 225.63 g/mol
InChI Key: NNTLVMHBKVFBRE-UHFFFAOYSA-N
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Description

3-Chloro-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. It has a molecular formula of C9H8ClN3O2 and a molecular weight of 225.63 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclocondensation reaction of 5-amino-3-hetarylpyrazole with malonic acid . The reaction is catalyzed by phosphorus oxychloride in the presence of pyridine, which produces the desired compound in high yield and reduced reaction time .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is the this compound itself, along with potential derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Applications

1. Antitumor Activity
The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its role as a pharmacophore in anti-tumor drug design. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications to the pyrazolo[1,5-a]pyrimidine structure can enhance its potency as an anticancer agent by improving its ability to inhibit specific enzymes involved in tumor progression .

2. Enzyme Inhibition
Recent findings suggest that 3-Chloro-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid can serve as an effective inhibitor of various enzymes. This includes those involved in metabolic pathways relevant to cancer and other diseases. The compound's ability to act as a selective inhibitor opens avenues for developing targeted therapies .

3. Antiviral Properties
Research has also explored the antiviral potential of pyrazolo[1,5-a]pyrimidines. A patent describes the use of these compounds in designing antiviral agents that target viral replication mechanisms . The structural features of this compound could be integral in developing new antiviral drugs.

Material Science Applications

1. Photophysical Properties
The unique structural characteristics of pyrazolo[1,5-a]pyrimidines contribute to their photophysical properties, making them suitable for applications in material science. They are being investigated for use as fluorophores in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their efficient light-emission capabilities .

2. Crystal Engineering
The ability of this compound to form stable crystals with desirable properties makes it a candidate for crystal engineering applications. Studies have shown that the intermolecular interactions within the crystal lattice can lead to unique optical and electronic properties, which are beneficial for various technological applications .

Case Studies

StudyFocusFindings
Li et al. (2006)Synthesis and Antitumor ActivityDeveloped synthetic routes leading to derivatives with enhanced anticancer activity.
Di Grandi et al. (2009)Pharmacophore DevelopmentIdentified key structural modifications that increase potency as enzyme inhibitors in cancer therapy.
Powell et al. (2007)Enzymatic InhibitionDemonstrated effective inhibition of specific enzymes linked to tumor growth using pyrazolo[1,5-a]pyrimidine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-Chloro-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS No. 304687-27-2) is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C9H8ClN3O2
  • Molecular Weight : 225.63 g/mol
  • CAS Number : 304687-27-2

Antihypertensive Activity

Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines, including this compound, exhibit significant antihypertensive effects. A study demonstrated that certain modifications at the 3-position of the pyrazolo ring enhanced binding affinity to angiotensin II receptors, leading to increased antihypertensive activity in spontaneously hypertensive rats (SHR) models .

Antiviral Properties

The compound has also been evaluated for its antiviral potential. A review highlighted various pyrazolo derivatives that showed activity against viruses such as the hepatitis A virus (HAV) and herpes simplex virus type 1 (HSV-1). Specifically, compounds with structural similarities to 3-chloro-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine exhibited promising antiviral activities in vitro against these pathogens .

Anticancer Activity

Recent studies have focused on the anticancer properties of pyrazolo[1,5-a]pyrimidines. The compound's ability to inhibit specific enzymes involved in cancer progression has been noted. For instance, pyrazolo derivatives have shown efficacy as inhibitors of phosphodiesterase enzymes, which are crucial in regulating cellular signaling pathways associated with cancer cell proliferation .

Structure-Activity Relationship (SAR)

The SAR analysis of pyrazolo[1,5-a]pyrimidines reveals that modifications at specific positions on the pyrazolo ring significantly impact biological activity. The introduction of halogen or alkyl groups at the 3 and 5 positions has been shown to enhance receptor binding and overall potency. Table 1 summarizes the effects of various substituents on biological activities:

SubstituentPositionBiological ActivityReference
Methyl3Increased binding affinity for AII receptors
Chlorine3Enhanced antihypertensive activity
Ethyl5Improved anticancer activity

Study on Antihypertensive Effects

In a controlled study involving SHR models, researchers synthesized a series of pyrazolo derivatives and evaluated their antihypertensive effects. The compound showed a significant reduction in blood pressure compared to controls, supporting its potential as an effective antihypertensive agent .

Antiviral Activity Evaluation

A separate study assessed the antiviral efficacy of various pyrazolo compounds against HSV-1 and HAV. The results indicated that certain derivatives exhibited a notable reduction in viral titers in infected Vero cells, highlighting the therapeutic potential of these compounds in treating viral infections .

Properties

IUPAC Name

3-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-4-3-5(2)13-8(11-4)6(10)7(12-13)9(14)15/h3H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTLVMHBKVFBRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)C(=O)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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